molecular formula C13H14N2O B14478166 6-Ethoxynaphthalene-2-carboximidamide CAS No. 68464-16-4

6-Ethoxynaphthalene-2-carboximidamide

Katalognummer: B14478166
CAS-Nummer: 68464-16-4
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: KRYGULGOIGTKOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethoxynaphthalene-2-carboximidamide is an organic compound with a naphthalene backbone substituted with an ethoxy group at the 6-position and a carboximidamide group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxynaphthalene-2-carboximidamide typically involves the reaction of 6-ethoxynaphthalene with a suitable reagent to introduce the carboximidamide group. One common method is the reaction of 6-ethoxynaphthalene with cyanamide under acidic conditions, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to improve efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethoxynaphthalene-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Ethoxynaphthalene-2-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and dyes

Wirkmechanismus

The mechanism of action of 6-Ethoxynaphthalene-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Ethoxynaphthalene-2-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group at the 6-position and carboximidamide group at the 2-position allow for unique interactions with molecular targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

68464-16-4

Molekularformel

C13H14N2O

Molekulargewicht

214.26 g/mol

IUPAC-Name

6-ethoxynaphthalene-2-carboximidamide

InChI

InChI=1S/C13H14N2O/c1-2-16-12-6-5-9-7-11(13(14)15)4-3-10(9)8-12/h3-8H,2H2,1H3,(H3,14,15)

InChI-Schlüssel

KRYGULGOIGTKOT-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.